molecular formula C14H18N6O2 B2370668 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide CAS No. 2034231-00-8

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide

Cat. No.: B2370668
CAS No.: 2034231-00-8
M. Wt: 302.338
InChI Key: RUINNBZYMCBKDG-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidin-3-yl group, with a tetrahydrofuran-3-carboxamide substituent. The triazolo-pyridazine scaffold is notable for its heterocyclic diversity, often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c21-14(10-4-6-22-8-10)16-11-3-5-19(7-11)13-2-1-12-17-15-9-20(12)18-13/h1-2,9-11H,3-8H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUINNBZYMCBKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2CCOC2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2S, with a molecular weight of 370.43 g/mol. The compound features a complex structure that includes a triazole ring fused to a pyridazine moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against both Gram-positive and Gram-negative bacteria as well as various fungal pathogens. The triazole-pyridazine component is believed to interfere with critical biological processes in these microorganisms, leading to their inhibition.

Antiviral Potential

Compounds similar to this compound have demonstrated potential as antiviral agents . They may disrupt viral replication or entry into host cells. However, further studies are necessary to establish the specific efficacy against particular viral strains.

Anticancer Properties

The compound's structural characteristics suggest it could inhibit specific protein kinases involved in cancer progression. Notably, it may target the c-Met protein kinase, which plays a role in cell growth and survival pathways. Inhibition of c-Met has been associated with reduced tumor growth and metastasis in various cancer models .

The exact mechanism through which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may:

  • Inhibit Protein Kinases : Similar compounds have been documented to inhibit c-Met and other kinases involved in cellular signaling pathways.
  • Disrupt Cellular Integrity : In antimicrobial applications, the compound may compromise the integrity of microbial cell membranes.
  • Modulate Immune Responses : Its potential anti-inflammatory properties could enhance immune responses against infections and tumors.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of triazole-pyridazine compounds against common bacterial strains. This compound exhibited notable inhibition zones compared to standard antibiotics.

Cancer Research

In vitro studies have shown that this compound can reduce cell viability in cancer cell lines by inducing apoptosis. One particular study highlighted its synergistic effects when combined with established chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy in treating resistant cancer types .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralPotential disruption of viral replication
AnticancerInhibition of c-Met kinase; reduced tumor growth
Anti-inflammatoryModulation of immune responses

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Thermal Stability : The triazolo-pyridazine core in E-4b confers a higher melting point (253–255°C) compared to E-4d (187–189°C), suggesting enhanced crystallinity due to hydrogen-bonding or π-stacking .
  • Functional Groups: Trifluoromethyl (3ab): Enhances lipophilicity and metabolic stability but may reduce aqueous solubility. Tetrahydrofuran (Target Compound): Likely improves solubility and CNS penetration compared to cyclopentane () or phenyl groups.

Research Implications and Gaps

  • Target Compound: Limited data on synthesis, bioactivity, or pharmacokinetics.
  • Comparative Advantages : The tetrahydrofuran carboxamide group may offer balanced solubility and target engagement compared to bulkier (e.g., cyclopentane) or hydrophobic (e.g., trifluoromethyl) groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling pyrrolidine-modified intermediates with tetrahydrofuran-3-carboxamide precursors. Key steps include:

  • Heterocyclic core formation : Cyclocondensation of pyridazine derivatives with triazole precursors under reflux in aprotic solvents (e.g., DMF or DCM) .
  • Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous conditions to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
    • Critical parameters :
ParameterOptimal RangeImpact
Temperature60–80°C (cyclocondensation)Avoids side reactions (e.g., ring-opening)
SolventDMF (polar aprotic)Enhances nucleophilicity of intermediates
CatalystTriethylamine (for amidation)Neutralizes HCl byproducts, accelerates coupling

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Primary techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of triazolo-pyridazine and pyrrolidine substituents. 1^1H-1^1H COSY and HSQC aid in resolving overlapping signals in the tetrahydrofuran moiety .
  • High-resolution mass spectrometry (HRMS) : Exact mass confirmation (±2 ppm) to validate molecular formula .
    • Supplementary methods :
  • IR spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to biological targets (e.g., kinases)?

  • Approach :

  • Docking studies : Use software like AutoDock Vina or Schrödinger Suite to predict interactions with ATP-binding pockets of kinases. Focus on hydrogen bonding between the tetrahydrofuran carboxamide and conserved residues (e.g., hinge region) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding motifs .
    • Experimental validation :
  • SAR studies : Modify pyrrolidine substituents (e.g., alkylation, fluorination) and compare IC50_{50} values in enzymatic assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cell-based assays)?

  • Root causes :

  • Membrane permeability : Poor solubility or efflux pump activity may reduce intracellular concentrations. Test with PAMPA or Caco-2 assays .
  • Metabolic instability : Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., oxidation of pyrrolidine) .
    • Mitigation :
  • Prodrug design : Mask polar groups (e.g., carboxamide esterification) to enhance bioavailability .
  • Orthogonal assays : Validate target engagement using SPR or CETSA .

Q. How can reaction path search algorithms optimize novel synthetic pathways for structurally related analogs?

  • Computational tools :

  • Quantum chemical calculations (DFT) : Predict energy barriers for key steps (e.g., cyclocondensation transition states) .
  • Retrosynthetic analysis : Platforms like ASKCOS propose routes based on available building blocks and reaction libraries .
    • Case study :
  • One-pot synthesis : Combine triazole formation and amidation in a single reactor using dual catalysts (e.g., Pd/C and Hünig’s base) to reduce purification steps .

Pharmacological Evaluation

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

  • PK studies :

  • Rodent models : Administer IV/PO doses (1–10 mg/kg) and measure plasma concentration-time profiles. Key parameters: t1/2t_{1/2}, CmaxC_{\text{max}}, AUC .
  • Tissue distribution : Radiolabeled compound (e.g., 14^{14}C) tracked via scintillation counting in organs .
    • Toxicity screening :
  • hERG assay : Patch-clamp electrophysiology to assess cardiac risk .
  • Cytokine profiling : ELISA-based detection of pro-inflammatory markers in serum after chronic dosing .

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